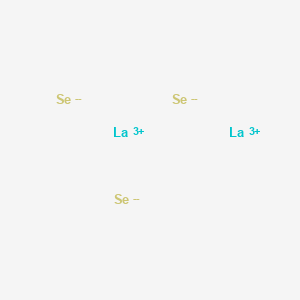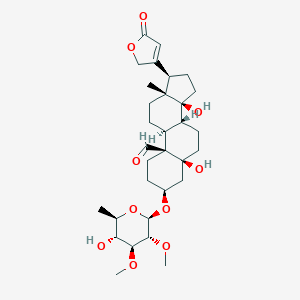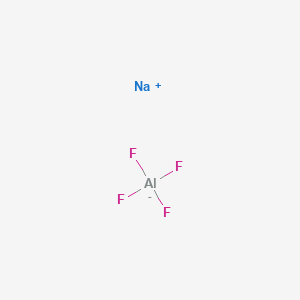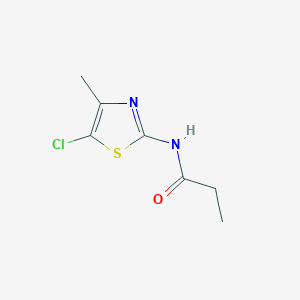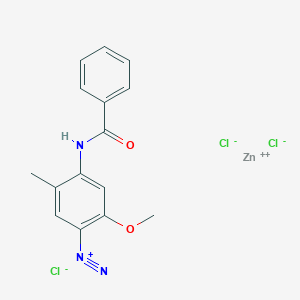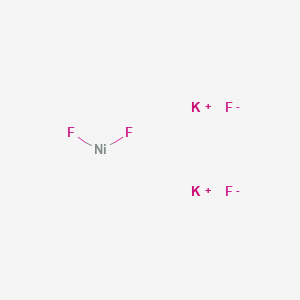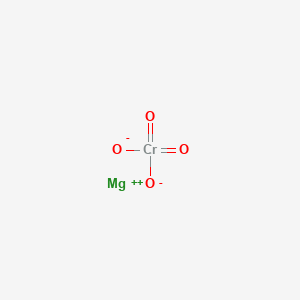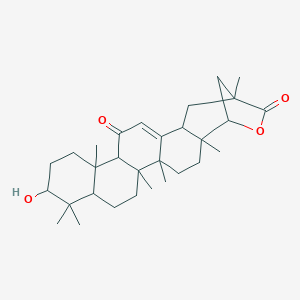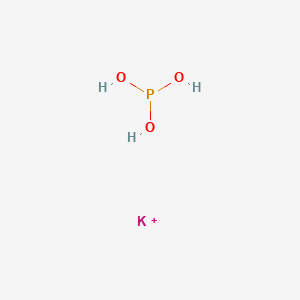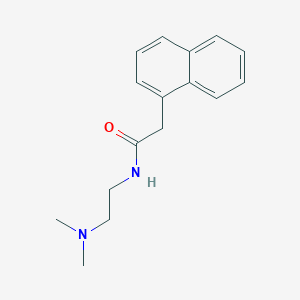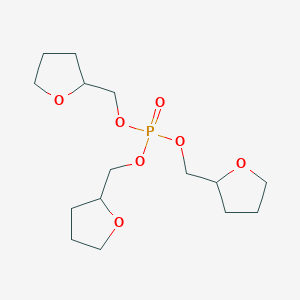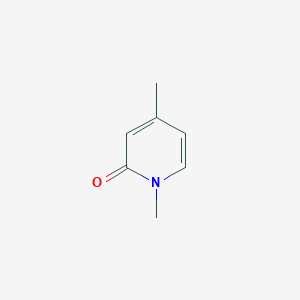
2(1H)-Pyridinone, 1,4-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyridinone, 1,4-dimethyl-, also known as 2,4-pyridinedione, is a heterocyclic organic compound. It is a derivative of pyridine and is widely used in scientific research due to its unique chemical properties.
作用机制
The mechanism of action of 2(1H)-Pyridinone, 1,4-dimethyl- is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. This property makes it useful in metal ion extraction. It is also believed to have antioxidant properties, which makes it useful in the synthesis of pharmaceuticals and agrochemicals.
生化和生理效应
2(1H)-Pyridinone, 1,4-dimethyl- has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which makes it useful in the treatment of various diseases. It has also been shown to have anti-inflammatory properties, which makes it useful in the treatment of inflammatory diseases. In addition, it has been shown to have antitumor properties, which makes it useful in the treatment of cancer.
实验室实验的优点和局限性
One of the main advantages of using 2(1H)-Pyridinone, 1,4-dimethyl- in lab experiments is its ability to form complexes with metal ions. This property makes it useful in metal ion extraction and coordination chemistry. Another advantage is its antioxidant and anti-inflammatory properties, which make it useful in the synthesis of pharmaceuticals and agrochemicals. However, one of the limitations of using 2(1H)-Pyridinone, 1,4-dimethyl- is its toxicity. It can be toxic to living organisms, and caution should be taken when handling it.
未来方向
For the use of 2(1H)-Pyridinone, 1,4-dimethyl- include the synthesis of new organic compounds, the development of new pharmaceuticals and agrochemicals, and further research into its mechanism of action.
科学研究应用
2(1H)-Pyridinone, 1,4-dimethyl- has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of various organic compounds. It is also used as a ligand in coordination chemistry and as a chelating agent in metal ion extraction. In addition, it is used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
属性
CAS 编号 |
15031-42-2 |
|---|---|
产品名称 |
2(1H)-Pyridinone, 1,4-dimethyl- |
分子式 |
C7H9NO |
分子量 |
123.15 g/mol |
IUPAC 名称 |
1,4-dimethylpyridin-2-one |
InChI |
InChI=1S/C7H9NO/c1-6-3-4-8(2)7(9)5-6/h3-5H,1-2H3 |
InChI 键 |
IUHPZLHUCOTVJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C=C1)C |
规范 SMILES |
CC1=CC(=O)N(C=C1)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

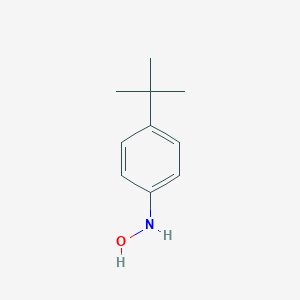
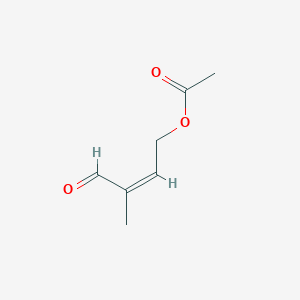
![methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate](/img/structure/B77993.png)
